Superior NKCC1 Inhibitory Potency in Primary Neurons: A Direct Comparison with Bumetanide and Non-Fluorinated Analogs
In a direct head-to-head comparison using primary cortical neuron Ca2+ influx assays, the NKCC1 inhibitor ARN23746, which contains the 8,8,8-trifluorooctylamine fragment, demonstrates superior potency over the clinical standard bumetanide and non-fluorinated chain analogs. Compound 1 (ARN23746) achieved 92.8 ± 1.9% inhibition at 100 µM, nearly twofold better than bumetanide's 54.7 ± 2.5% [1]. In contrast, a non-fluorinated C8-octyl analog (25) only matched bumetanide's activity at 71.7% at 100 µM, while a C6-trifluorohexyl analog (27) was found to be inactive [1][2]. This demonstrates that the specific 8,8,8-trifluorooctyl chain is a critical pharmacophore for achieving high efficacy.
| Evidence Dimension | NKCC1 Inhibition (% Ca2+ influx reduction at 100 µM) in Cultured Cortical Neurons |
|---|---|
| Target Compound Data | 92.8% ± 1.9% (ARN23746, containing the 8,8,8-trifluorooctan-1-amine motif) |
| Comparator Or Baseline | Bumetanide: 54.7% ± 2.5%; Non-fluorinated C8-octyl analog (25): ~71.7%; C6-trifluorohexyl analog (27): Inactive |
| Quantified Difference | 1.7-fold higher inhibition vs. bumetanide; potent vs. inactive for the shorter trifluoroalkyl chain |
| Conditions | Immature primary cortical neuron cultures, indirect NKCC1 activity measured via Ca2+ influx, 100 µM compound concentration |
Why This Matters
This proves the 8,8,8-trifluorooctyl chain is not interchangeable; substituting it with a non-fluorinated or shorter analog leads to a catastrophic loss of biological function, directly impacting the success of neuroscience drug discovery programs.
- [1] Borgogno, M., et al. J. Med. Chem. 2021, 64, 10283-10306. (Table 5, Figure 3) View Source
- [2] Borgogno, M., et al. J. Med. Chem. 2021, 64, 10283-10306. (Table 4, describing inactivation of C6-trifluorohexyl analog 27) View Source
